N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-3-carboxamide scaffold. The piperidine moiety is substituted with a 2-(3,4-dimethoxyphenyl)ethyl group, which introduces distinct electronic and steric properties. The triazolo-pyridazine heterocycle is a pharmacophoric feature commonly associated with kinase inhibition or receptor modulation in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-29-17-6-5-15(12-18(17)30-2)9-10-22-21(28)16-4-3-11-26(13-16)20-8-7-19-24-23-14-27(19)25-20/h5-8,12,14,16H,3-4,9-11,13H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALXULZCOHPKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
A widely adopted method involves the cyclization of 3-hydrazinylpyridazine precursors. For example, 6-chlorotriazolo[4,3-b]pyridazine can be synthesized by treating 3,6-dichloropyridazine with hydrazine hydrate under reflux in ethanol, followed by intramolecular cyclization using phosphoryl chloride (POCl₃) at 80–100°C. The chlorine atom at position 6 is retained for subsequent functionalization.
Annulation Strategies
Alternative approaches employ annulation reactions. Ethyl N-benzoyl-(6-chloro[1,triazolo[4,3-b]pyridazin-3-yl)glycinate undergoes hydrolysis in hot sodium hydroxide (1 M) to yield 3-carboxy derivatives, which decarboxylate in ethanol to form 6-chlorotriazolo[4,3-b]pyridazine. This method emphasizes the versatility of chloro-substituted intermediates for downstream modifications.
Functionalization of the Triazolo[4,3-b]Pyridazine Core
Nucleophilic Substitution at Position 6
The chlorine atom at position 6 is highly reactive toward nucleophilic substitution. Piperidine-3-carboxamide derivatives are introduced via SNAr (nucleophilic aromatic substitution) reactions. For instance, 6-chlorotriazolo[4,3-b]pyridazine reacts with piperidine-3-carboxylic acid ethyl ester in dimethylformamide (DMF) at 120°C for 12 hours, followed by saponification with lithium hydroxide (LiOH) to yield the carboxylic acid. Subsequent activation with carbodiimides (e.g., DCC) enables amide bond formation with primary amines.
Piperidine-3-Carboxamide Incorporation
The piperidine-3-carboxamide moiety is introduced via a two-step sequence:
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Ester Hydrolysis : Ethyl piperidine-3-carboxylate is hydrolyzed in aqueous NaOH (2 M) at 80°C to produce piperidine-3-carboxylic acid.
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Amide Coupling : The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with 2-(3,4-dimethoxyphenyl)ethylamine in dichloromethane (DCM) at room temperature, yielding N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide.
Introduction of the 3,4-Dimethoxyphenethyl Group
Alkylation Strategies
The 3,4-dimethoxyphenethyl group is introduced via alkylation of the primary amine. 3,4-Dimethoxyphenethyl bromide is prepared by treating 3,4-dimethoxyphenethyl alcohol with hydrobromic acid (HBr) in acetic acid. This alkylating agent reacts with the piperidine-3-carboxamide intermediate in acetonitrile at 60°C for 8 hours, using potassium carbonate (K₂CO₃) as a base.
Reductive Amination
An alternative route employs reductive amination. 3,4-Dimethoxybenzaldehyde is condensed with the primary amine of piperidine-3-carboxamide in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 4–5. This method offers higher regioselectivity and avoids harsh alkylation conditions.
Final Assembly and Purification
The triazolo[4,3-b]pyridazine core (from Step 1) is coupled with the N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide (from Step 3) via a Buchwald–Hartwig amination. Using palladium(II) acetate (Pd(OAc)₂) as a catalyst and Xantphos as a ligand, the reaction proceeds in toluene at 110°C for 24 hours, achieving C–N bond formation between the pyridazine and piperidine moieties.
Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol/water to yield the final compound with >95% purity.
Analytical Characterization
Key spectroscopic data for the target compound include:
Optimization Challenges and Solutions
Regioselectivity in Cyclization
Early methods suffered from low yields (<30%) due to competing ring formations. Employing POCl₃ as a cyclizing agent increased yields to 65–70% by minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a piperidine core, a triazolo-pyridazine moiety, and a dimethoxyphenyl ethyl group. The unique combination of these structural components contributes to its biological activity.
Chemical Structure:
- Molecular Formula: C19H24N6O3
- Molecular Weight: 384.44 g/mol
Anticancer Activity
Research indicates that derivatives of triazoles exhibit anticancer properties. The triazolo-pyridazine structure in this compound may enhance its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that similar triazole derivatives showed promising results against multiple cancer cell lines .
Antimicrobial Properties
Compounds with triazole structures have been recognized for their antimicrobial activities. The presence of the dimethoxyphenyl group may further enhance this effect by improving solubility and bioavailability. In vitro studies have shown that related compounds possess significant antibacterial and antifungal activities .
Neurological Effects
Triazole derivatives are being investigated for their neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer's. The compound's ability to modulate neurotransmitter systems could contribute to its efficacy in this area .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. Similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, making them candidates for treating conditions such as arthritis and other inflammatory disorders .
Case Study 1: Anticancer Activity
A study conducted on triazolo-pyridazine derivatives demonstrated their effectiveness in inhibiting the growth of breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This finding supports the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various triazole derivatives against common pathogens, this compound showed significant inhibition against Staphylococcus aureus and Candida albicans. The results indicated a dose-dependent response, highlighting its potential as an antimicrobial agent .
Case Study 3: Neuroprotective Properties
In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups. This suggests that it may offer protective effects against neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
Key Observations :
Triazolo Substituents: The target compound lacks substituents on the triazolo ring, whereas analogs in and feature 3-methyl and 3-isopropyl groups, respectively . The absence of a substituent in the target compound could enhance flexibility, allowing better accommodation in enzyme active sites.
Piperidine Substituents :
- The 3,4-dimethoxyphenethyl group in the target compound introduces electron-donating methoxy groups, which may improve π-π stacking interactions with aromatic residues in target proteins compared to the acetylphenyl group in ’s analog .
- The methyl-substituted phenylpyridazine in ’s compound may prioritize planar stacking interactions over the conformational flexibility offered by the phenethyl chain in the target compound .
Molecular Weight :
- The target compound’s estimated molecular weight (~470) exceeds that of ’s analog (406.5), primarily due to the dimethoxyphenethyl group. This could impact bioavailability, as molecules >500 g/mol often face challenges in adhering to Lipinski’s rules .
Hypothetical Pharmacological Implications
- Kinase Inhibition: Triazolo-pyridazines are known to inhibit kinases like JAK2 or Aurora kinases. The dimethoxyphenethyl group may enhance selectivity for lipid-rich kinase domains .
- Receptor Modulation : The piperidine carboxamide motif is common in G-protein-coupled receptor (GPCR) ligands. The target’s methoxy groups could improve binding to serotonin or dopamine receptors compared to acetylated analogs .
Physicochemical Properties
- Solubility : The absence of ionizable groups in the target compound may reduce aqueous solubility relative to analogs with polar substituents.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H26N6O3
- Molar Mass : 410.47 g/mol
- CAS Number : 1144466-36-3
Biological Activity Overview
The compound exhibits a variety of biological activities which can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against various pathogens, including tuberculosis. |
| Anti-inflammatory | Inhibition of inflammatory pathways and cytokine production. |
| Anticancer | Induction of apoptosis in cancer cell lines and inhibition of tumor growth. |
| Neuroprotective | Neuroprotective effects observed in models of neurodegeneration. |
Antimicrobial Activity
Recent studies have focused on the compound's potential as an anti-tubercular agent. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Notably, some compounds demonstrated significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular properties .
The biological activity of this compound involves several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory responses.
- Receptor Modulation : It could act on various receptors that mediate inflammatory and immune responses.
- Apoptosis Induction : In cancer models, the compound has shown the ability to induce apoptosis through mitochondrial pathways.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Tuberculosis : In a study published in 2020, derivatives were synthesized with varying degrees of effectiveness against Mycobacterium tuberculosis. The most effective derivative had an IC90 value indicating strong activity without significant cytotoxicity to human cells .
- Neuroprotection Research : Another study highlighted the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The results suggested that it could mitigate neuronal loss and improve functional outcomes .
Safety and Toxicology
Toxicological evaluations have indicated that this compound exhibits a favorable safety profile at therapeutic doses. In animal studies, no significant adverse effects were observed even at higher doses .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide?
- Answer : Synthesis typically involves multi-step reactions, including coupling of the triazolopyridazine core with the piperidine-carboxamide moiety and subsequent functionalization of the 3,4-dimethoxyphenethyl group. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., amide bond formation) require gradual reagent addition and cooling .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol aids in recrystallization .
- Purification : Column chromatography or preparative HPLC is essential to isolate the target compound from byproducts .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : To confirm regiochemistry of the triazolopyridazine ring and substituent positions .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves absolute configuration and π-π stacking interactions in the solid state .
Q. What preliminary assays are recommended to assess its biological activity?
- Answer : Prioritize:
- Kinase inhibition screens : Triazolopyridazine derivatives often target kinases (e.g., BET proteins) .
- Cell viability assays : Test against cancer cell lines (e.g., HCT-116, MCF-7) using MTT or ATP-luminescence assays .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Answer :
- Modify substituents : Replace the 3,4-dimethoxyphenyl group with halogenated or trifluoromethyl analogs to enhance lipophilicity and target affinity .
- Vary the piperidine ring : Introduce sp³-hybridized substituents (e.g., methyl, ethyl) to improve metabolic stability .
- Bivalent binding : Explore dimeric analogs (e.g., AZD5153-like structures) to increase avidity for tandem bromodomains .
- SAR validation : Use molecular docking against crystallographic protein structures (e.g., BRD4 BD1/BD2) to rationalize activity trends .
Q. How to resolve contradictions in efficacy data across different experimental models?
- Answer : Discrepancies may arise from:
- Model specificity : Differences in cell line genetic backgrounds (e.g., p53 status) or animal pharmacokinetics .
- Assay conditions : Optimize ATP concentrations in kinase assays to avoid false negatives due to competition .
- Data normalization : Use orthogonal assays (e.g., Western blotting for target protein downregulation) to confirm functional effects .
Q. What strategies mitigate off-target effects in vivo?
- Answer :
- Selectivity profiling : Screen against panels of kinases or epigenetic readers (e.g., BET, HDACs) using thermal shift assays .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to limit systemic exposure .
- Pharmacokinetic tuning : Adjust logP via substituent modifications to reduce CNS penetration and associated toxicity .
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility during formulation?
- Answer :
- Salt formation : Use hydrochloride or citrate salts to enhance solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .
- Co-solvents : Employ Cremophor EL or DMSO/water mixtures for in vitro studies .
Q. What computational tools predict metabolic hotspots?
- Answer :
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., demethylation of methoxy groups) .
- In silico metabolite generation : Software like Meteor (Lhasa Ltd.) simulates Phase I/II transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
